4-Tosylbutanoyl chloride
Overview
Description
4-Tosylbutanoyl chloride is an organic compound widely used in various fields, including medical, environmental, and industrial research. It is known for its versatility and unique chemical properties, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tosylbutanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-toluene sulfonyl chloride with butanoyl chloride under controlled conditions. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the synthesis of other sulfonyl chlorides. The large-scale production involves the chlorosulfonation of toluene, followed by the reaction with butanoyl chloride. This method is cost-effective and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Tosylbutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form tosylates, which are excellent leaving groups in nucleophilic substitution reactions.
Reduction Reactions: It can be reduced to the corresponding butanol derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Alcohols: React with this compound in the presence of a base to form tosylates.
Reducing Agents: Such as lithium aluminum hydride, are used to reduce this compound to butanol derivatives.
Oxidizing Agents: Used to convert this compound to sulfonic acids
Major Products Formed
Scientific Research Applications
4-Tosylbutanoyl chloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tosyl group, which can be further modified.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for amines in peptide synthesis.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Tosylbutanoyl chloride involves the formation of a sulfonate ester intermediate when it reacts with nucleophiles. This intermediate is highly reactive and can undergo further transformations, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
4-Tosylbutanoyl chloride is unique compared to other sulfonyl chlorides due to its specific structure and reactivity. Similar compounds include:
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonylbutanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-9-4-6-10(7-5-9)16(14,15)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGRRRBUNKSSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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